![molecular formula C11H16N2O B2729371 N-[2-(benzylamino)ethyl]acetamide CAS No. 124929-77-7](/img/structure/B2729371.png)

N-[2-(benzylamino)ethyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

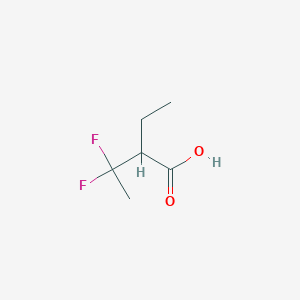

N-[2-(benzylamino)ethyl]acetamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.262. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Design and Synthesis of Antifolates

A study by Gangjee et al. (2007) focused on the design and synthesis of classical and nonclassical antifolates, aiming at potential inhibitors of dihydrofolate reductase (DHFR) for antitumor applications. This research is significant for developing new chemotherapeutic agents, highlighting the synthesis techniques and biological evaluations of these compounds for their inhibitory actions against human DHFR and tumor cells in culture Design and synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates.

Selective Inhibition of Nitric Oxide Synthase

Garvey et al. (1997) described the selective inhibition of inducible nitric- oxide synthase (iNOS) by N-(3-(Aminomethyl)benzyl)acetamidine (1400W), highlighting its potential in modulating nitric oxide levels in various disease states. The study emphasized the compound's selectivity for iNOS over other nitric oxide synthase isoforms, suggesting therapeutic applications in conditions where iNOS activity contributes to pathology 1400W Is a Slow, Tight Binding, and Highly Selective Inhibitor of Inducible Nitric-oxide Synthase in Vitro and in Vivo.

Anticancer Drug Synthesis

Sharma et al. (2018) explored the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, focusing on its structure and potential as an anticancer drug through molecular docking analysis targeting the VEGFr receptor. This study exemplifies the application of compound synthesis and structural analysis in designing drugs with specific targets in cancer treatment Synthesis, structure and molecular docking analysis of an anticancer drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide.

Enzymatic Synthesis Processes

Magadum and Yadav (2018) conducted research on the chemoselective acetylation of 2-aminophenol using immobilized lipase, demonstrating a novel approach to synthesizing intermediates for antimalarial drugs. This research highlights the utility of enzymatic processes in achieving selective reactions, important for the efficient production of pharmaceutical intermediates Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics.

Mécanisme D'action

Target of Action

It is known that similar compounds often interact with proteins or enzymes in the body to exert their effects .

Mode of Action

The compound may interact with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

It is likely that the compound’s interaction with its targets influences various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

The compound’s interaction with its targets likely leads to changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[2-(benzylamino)ethyl]acetamide .

Analyse Biochimique

. .

Biochemical Properties

N-[2-(Benzylamino)ethyl]acetamide interacts with the mitochondrial respiratory chain enzyme complex, specifically cytochrome c oxidase . This interaction results in the inhibition of the enzyme, leading to decreased production of ATP and increased production of reactive oxygen species (ROS) in cells .

Cellular Effects

The inhibition of cytochrome c oxidase by this compound affects various cellular processes. The decreased production of ATP can impact energy-dependent cellular functions, while the increased production of ROS can lead to oxidative stress .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the cytochrome c oxidase enzyme, inhibiting its activity . This results in a decrease in ATP production and an increase in ROS production .

Metabolic Pathways

This compound is involved in the mitochondrial respiratory chain pathway, where it interacts with the enzyme cytochrome c oxidase . The inhibition of this enzyme can affect metabolic flux and metabolite levels.

Propriétés

IUPAC Name |

N-[2-(benzylamino)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-10(14)13-8-7-12-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXRLNWPEMYVIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCNCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2729288.png)

![[(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2729297.png)

![2-Chloro-N-[2-(4-chloro-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B2729303.png)

![1-((1R,5S)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2729304.png)

![7-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2729305.png)

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone](/img/structure/B2729306.png)